An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-bromo-5-chloropyridine-2-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-bromo-5-chloropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 3-bromo-5-chloropyridine-2-carboxylate, a halogenated pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific isomer (CAS No. 1214362-45-4), this document also presents a comparative analysis with its closely related isomers: Methyl 5-bromo-3-chloropyridine-2-carboxylate and Methyl 5-bromo-2-chloropyridine-3-carboxylate. This guide includes available quantitative data, a detailed experimental protocol for its synthesis via esterification of its carboxylic acid precursor, and visualizations of the synthetic pathway and isomeric relationships to aid in research and development efforts.
Introduction
Halogenated pyridines are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. Their unique electronic properties and ability to participate in various coupling reactions make them versatile intermediates. Methyl 3-bromo-5-chloropyridine-2-carboxylate is one such compound, featuring a pyridine ring substituted with bromine, chlorine, and a methyl carboxylate group. The specific arrangement of these functional groups significantly influences the molecule's reactivity, bioavailability, and metabolic stability, making a thorough understanding of its physicochemical properties essential for its application in drug discovery and development.
This guide aims to consolidate the available information on Methyl 3-bromo-5-chloropyridine-2-carboxylate and provide a practical resource for researchers. Where data for the target molecule is unavailable, information from its isomers is provided for comparative context.
Physicochemical Properties
Detailed experimental data for Methyl 3-bromo-5-chloropyridine-2-carboxylate is not extensively reported in the public domain. However, based on its chemical structure and data from its isomers and precursor, we can compile the following information.
General Properties
| Property | Methyl 3-bromo-5-chloropyridine-2-carboxylate |
| CAS Number | 1214362-45-4 |
| Molecular Formula | C₇H₅BrClNO₂ |
| Molecular Weight | 250.48 g/mol |
| Canonical SMILES | COC(=O)C1=C(C=C(C=N1)Cl)Br |
| InChI Key | Not available |
Comparative Physicochemical Data of Isomers
To provide a clearer understanding, the following table compares the available data for Methyl 3-bromo-5-chloropyridine-2-carboxylate with its isomers.
| Property | Methyl 3-bromo-5-chloropyridine-2-carboxylate | Methyl 5-bromo-3-chloropyridine-2-carboxylate[1] | Methyl 5-bromo-2-chloropyridine-3-carboxylate[2] |
| CAS Number | 1214362-45-4 | 1214336-41-0[3] | 78686-79-0[2] |
| Molecular Formula | C₇H₅BrClNO₂ | C₇H₅BrClNO₂[3] | C₇H₅BrClNO₂[2] |
| Molecular Weight | 250.48 g/mol | 250.48 g/mol [3] | 250.48 g/mol [2] |
| Melting Point | Data not available | Data not available | 48-53 °C |
| Boiling Point | Data not available | Data not available | Data not available |
| Appearance | Data not available | Data not available | Solid |
Synthesis
The primary route for the synthesis of Methyl 3-bromo-5-chloropyridine-2-carboxylate is through the esterification of its corresponding carboxylic acid precursor, 3-Bromo-5-chloropyridine-2-carboxylic acid (CAS: 1189513-50-5)[4].
Precursor: 3-Bromo-5-chloropyridine-2-carboxylic acid
| Property | 3-Bromo-5-chloropyridine-2-carboxylic acid[4] |
| CAS Number | 1189513-50-5[4] |
| Molecular Formula | C₆H₃BrClNO₂[4] |
| Molecular Weight | 236.45 g/mol [4] |
Experimental Protocol: Esterification
Materials:
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3-Bromo-5-chloropyridine-2-carboxylic acid
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Methanol (anhydrous)
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Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC or EDC)
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Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Rotary evaporator
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Standard laboratory glassware and magnetic stirrer
Procedure using Thionyl Chloride:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-Bromo-5-chloropyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Acid Chloride Formation: Cool the suspension in an ice bath to 0 °C. Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
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Work-up: Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure using a rotary evaporator to remove excess methanol and thionyl chloride.
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Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude Methyl 3-bromo-5-chloropyridine-2-carboxylate.
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Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.
Spectral Data
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3-Bromo-5-chloropyridine 1H NMR: Spectral data is available but specific shifts are not detailed in the provided search results.[5]
For a related bromo-chloro-pyridine carboxylic acid derivative, the following spectral data has been reported in a patent, which may provide some comparative insights[6]:
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1H NMR (CDCl₃) δ: 8.45 (d, J=2 Hz, 1H), 7.88 (d, J=2 Hz, 1H) for the pyridine protons.
-
13C NMR (CDCl₃) δ: 178.0, 156.9, 146.3, 139.8, 129.9, 121.7 for the aromatic and carbonyl carbons.
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IR (CHCl₃): 1711 cm⁻¹ (C=O stretch).
Researchers synthesizing Methyl 3-bromo-5-chloropyridine-2-carboxylate would need to perform their own spectral analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure and purity of the compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the general synthesis of Methyl 3-bromo-5-chloropyridine-2-carboxylate from its carboxylic acid precursor.
Caption: Synthesis of Methyl 3-bromo-5-chloropyridine-2-carboxylate.
Isomeric Relationship
To avoid ambiguity, the structural relationship between Methyl 3-bromo-5-chloropyridine-2-carboxylate and its isomers is depicted below.
Caption: Isomers of Methyl bromo-chloro-pyridine-carboxylate.
Applications in Research and Drug Development
While specific applications for Methyl 3-bromo-5-chloropyridine-2-carboxylate are not detailed in the available literature, its structural motifs are present in a variety of biologically active molecules. Halogenated pyridines are key intermediates in the synthesis of compounds targeting a range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The bromo and chloro substituents offer sites for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries for high-throughput screening. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation or other modifications.
Conclusion
Methyl 3-bromo-5-chloropyridine-2-carboxylate is a valuable, albeit under-characterized, building block for chemical synthesis. This guide has compiled the available physicochemical data and presented a comparative analysis with its isomers to provide a useful resource for researchers. The detailed synthetic protocol and visualizations offer practical guidance for its preparation and highlight its relationship to other key isomers. Further experimental investigation into the properties and reactivity of this compound is warranted to fully unlock its potential in drug discovery and materials science.
References
- 1. Page loading... [guidechem.com]
- 2. Methyl 5-bromo-2-chloropyridine-3-carboxylate (97%) - Amerigo Scientific [amerigoscientific.com]
- 3. 1214336-41-0 CAS Manufactory [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 3-Bromo-5-chloropyridine(73583-39-8) 1H NMR spectrum [chemicalbook.com]
- 6. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

